molecular formula C25H24FNO5 B2576435 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795301-42-6

4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2576435
CAS No.: 1795301-42-6
M. Wt: 437.467
InChI Key: BDGOWVQDGRXUAD-UHFFFAOYSA-N
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Description

4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetically designed small molecule provided for research purposes. Its complex structure, incorporating fluorophenoxy, pyrrolidine, and pyranone motifs, suggests potential for diverse biochemical investigations. Compounds with fluorophenoxy groups are frequently explored for their activity in medicinal chemistry, including as modulators of protein function . The embedded pyrrolidine ring is a privileged structure in drug discovery, often contributing to target binding and pharmacokinetic properties; for instance, pyrrolidine derivatives have been developed as inverse agonists for nuclear receptors like RORγt and as key components in Selective Estrogen Receptor Degraders (SERDs) for breast cancer research . Furthermore, the 2H-pyran-2-one scaffold is found in various molecules with biological activity. This combination of features makes the compound a valuable candidate for researchers studying enzymology, receptor signaling, and other cellular processes. It is intended for use in strictly controlled laboratory settings to advance scientific understanding.

Properties

IUPAC Name

4-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c1-17-13-23(15-25(29)30-17)32-22-11-12-27(16-22)24(28)10-5-18-3-2-4-21(14-18)31-20-8-6-19(26)7-9-20/h2-4,6-9,13-15,22H,5,10-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOWVQDGRXUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrrolidine ring : Known for its role in various pharmacologically active compounds.
  • Pyranone moiety : This heterocyclic structure often exhibits biological activities, including anti-inflammatory and antimicrobial properties.
  • Fluorophenoxy group : The presence of fluorine can enhance the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs to 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit notable antimicrobial activity. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. One study reported a minimum inhibitory concentration (MIC) of 2.5 µg/ml for related pyrrolidine derivatives without cytotoxic effects on human cells .

Neuropharmacological Effects

Compounds containing pyrrolidine and fluorophenoxy groups have been studied for their neuropharmacological effects. For example, they may act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or mood disorders. However, specific data on the neuropharmacological effects of this compound remain scarce in the literature.

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsMIC/IC50 ValuesReferences
AntimicrobialPyrrolidine Derivatives2.5 µg/ml (M. tuberculosis)
AntitumorSERDsEffective in xenograft models
NeuropharmacologicalPyrrolidine AnalogsNot specified

Research Insights

  • Antimicrobial Efficacy : In vitro studies have consistently shown that modifications to the pyrrolidine structure can lead to enhanced antimicrobial properties. For example, certain derivatives exhibited significant activity against resistant strains of bacteria .
  • Antitumor Mechanisms : The exploration of SERDs has opened pathways for understanding how compounds similar to this compound could be utilized in treating hormone-dependent cancers .
  • Neuropharmacological Potential : While direct evidence is limited, the presence of specific functional groups suggests possible interactions with neurotransmitter receptors or pathways involved in neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity
Target Compound Pyrrolidine + Pyran-2-one 4-fluorophenoxy, propanoyl Hypothesized kinase inhibition
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)...) (Compound 9) Nucleotide analog (tetrahydrofuran) tert-butyldimethylsilyl, diisopropylamino-phosphino Antiviral, antisense oligonucleotide synthesis
4-(4-fluorophenoxy)-pyrrolidine-2-carboxylic acid derivatives Pyrrolidine 4-fluorophenoxy, carboxylic acid COX-2 inhibition (IC₅₀: 12 nM)
6-methyl-2H-pyran-2-one analogs Pyran-2-one Methyl, aryloxy Antibacterial (MIC: 2–8 µg/mL)

Structural and Functional Insights

Pyrrolidine Derivatives: The target compound shares a pyrrolidine core with antiviral nucleotide analogs like Compound 9 , which employs phosphoramidite chemistry for oligonucleotide synthesis.

Fluorophenoxy Substitution: The 4-fluorophenoxy group in the target compound mirrors COX-2 inhibitors (e.g., 4-(4-fluorophenoxy)-pyrrolidine-2-carboxylic acid derivatives), which exhibit nanomolar IC₅₀ values. This substituent may enhance target engagement via halogen bonding, though activity specifics remain unverified for the target molecule.

Pyran-2-one Core: Compared to simpler pyran-2-one antibiotics (MIC: 2–8 µg/mL), the target compound’s pyranone moiety is sterically hindered by the pyrrolidine-propanoyl group. This could reduce antibacterial efficacy but improve selectivity for eukaryotic targets like kinases.

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